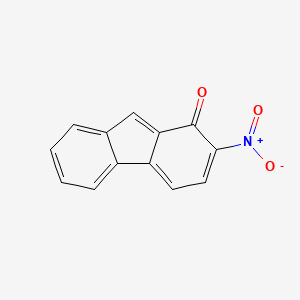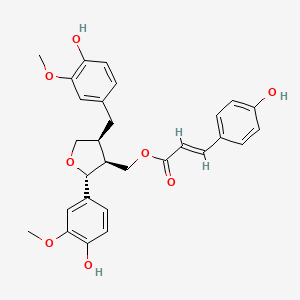
Lariciresinol p-coumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lariciresinol p-coumarate is a lignan compound derived from the combination of lariciresinol and p-coumaric acid. Lignans are a group of chemical compounds found in plants, known for their antioxidant and anti-inflammatory properties. This compound has been studied for its potential biological activities, including antimicrobial and antiviral effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lariciresinol p-coumarate typically involves the esterification of lariciresinol with p-coumaric acid. One common method is the chemo-enzymatic synthesis, where ethyl p-coumarate and the desired fatty alcohol are heated under reduced pressure with the addition of an enzyme like Novozym 435. The reaction is carried out at 75°C for 24 hours .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological approaches, such as using genetically engineered plants or microorganisms. For example, overexpression of specific genes in Isatis indigotica hairy roots has been shown to significantly enhance lariciresinol accumulation .
Análisis De Reacciones Químicas
Types of Reactions
Lariciresinol p-coumarate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of lariciresinol p-coumarate involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis and inhibit the migration and invasion of hypertrophic scar fibroblasts by preventing collagen accumulation and arresting the cell cycle at the G2/M phase . Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Lariciresinol ferulate: Another lignan derivative with similar biological activities.
p-Coumarate esters: These compounds share the p-coumaric acid moiety and have been studied for their antifungal properties.
Uniqueness
Lariciresinol p-coumarate is unique due to its combined properties of lariciresinol and p-coumaric acid, which contribute to its diverse biological activities. Its ability to induce apoptosis and inhibit fibroblast migration makes it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C29H30O8 |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H30O8/c1-34-26-14-19(5-10-24(26)31)13-21-16-37-29(20-7-11-25(32)27(15-20)35-2)23(21)17-36-28(33)12-6-18-3-8-22(30)9-4-18/h3-12,14-15,21,23,29-32H,13,16-17H2,1-2H3/b12-6+/t21-,23-,29+/m1/s1 |
Clave InChI |
ZNVUQZAVBXKEGF-CVKHLOFQSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)/C=C/C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


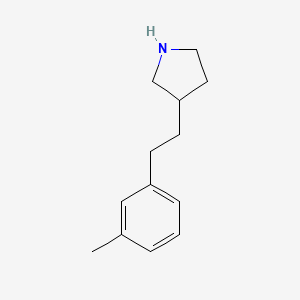
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)
![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
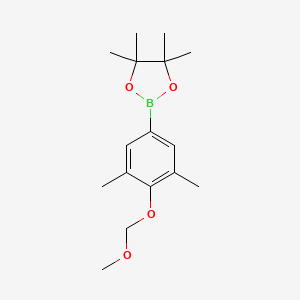
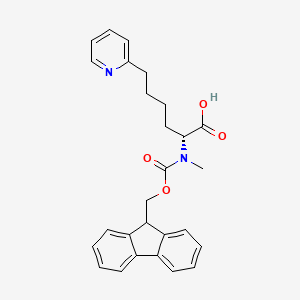
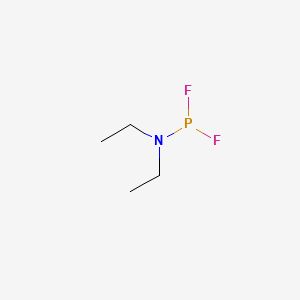
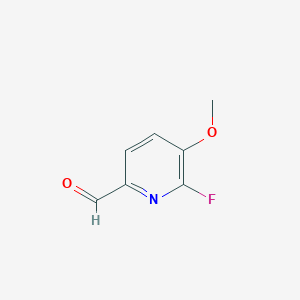
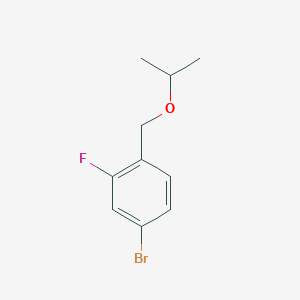
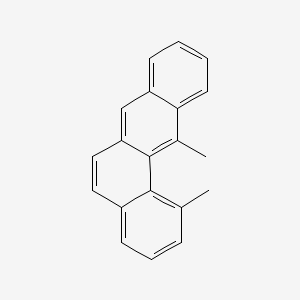
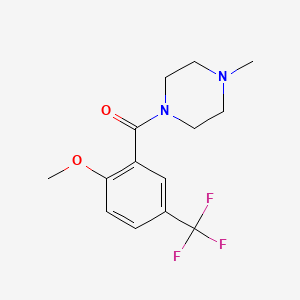
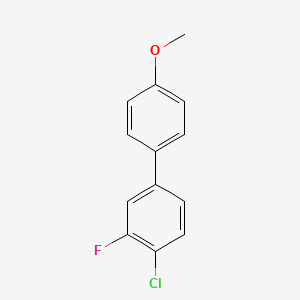
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
